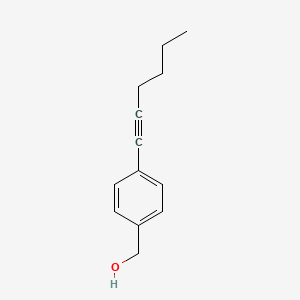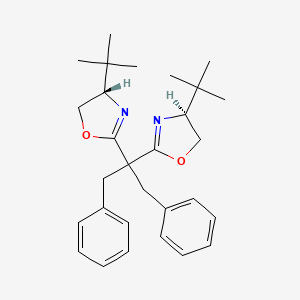
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (UADA) is a synthetic carbohydrate molecule that has been studied extensively due to its potential applications in medicine and biotechnology. UADA is a sugar-like molecule composed of a sugar moiety, acetamido group, and a hydroxyl group. It has been used in a variety of research applications, including as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of UADA research.
Wissenschaftliche Forschungsanwendungen
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule. Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has also been used in the study of carbohydrate-protein interactions and in the development of vaccines. Additionally, Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been used in the study of carbohydrate metabolism and in the synthesis of glycoproteins.
Wirkmechanismus
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is believed to act as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule. When Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside binds to an enzyme, it can inhibit the enzyme's activity. When Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside binds to a receptor, it can activate or inhibit the receptor's activity. When Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is used as a therapeutic molecule, it can target specific cells or tissues, resulting in a desired effect.
Biochemical and Physiological Effects
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activities of enzymes, activate or inhibit receptor binding, and target specific cells or tissues. Additionally, Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has several advantages and limitations for lab experiments. One advantage is that Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is relatively easy to synthesize using a variety of methods. Additionally, Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. A limitation of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is that it is not stable in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside research. One potential direction is the development of new synthesis methods for Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. Additionally, further research could be conducted into the biochemical and physiological effects of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside and its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside and its potential uses in drug design. Finally, further research could be conducted into the use of Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside as a substrate for enzymes, as a ligand for receptor binding, and as a potential therapeutic molecule.
Synthesemethoden
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Steglich esterification. The Mitsunobu reaction is a coupling reaction that involves the use of a phosphine and an alkoxide to form a carbon-carbon bond. The Ugi reaction is a multi-component reaction that involves the combination of an amine, a carboxylic acid, an isocyanide, and an alcohol to form a polyfunctional molecule. The Steglich esterification is an acid-catalyzed reaction that involves the use of an acid and an alcohol to form an ester.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-undec-10-enoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h3,15-19,21,23-24H,1,4-13H2,2H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWGYMDUHHYOH-NNIGNNQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCCC=C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCCCCCCC=C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undec-10-enyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)


![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)


